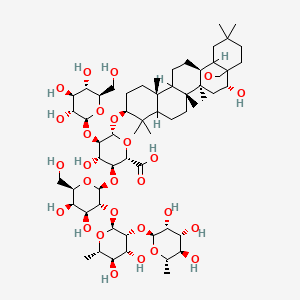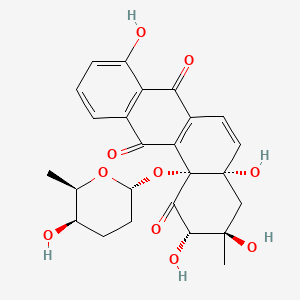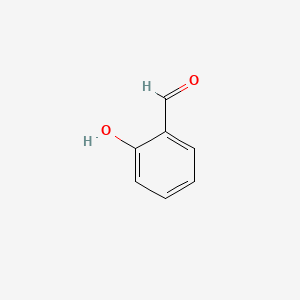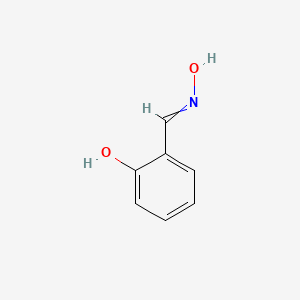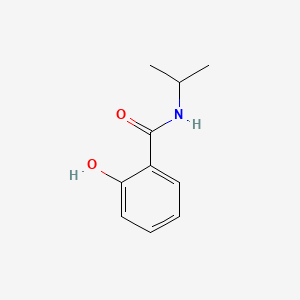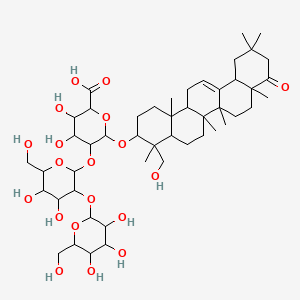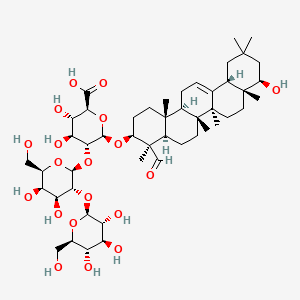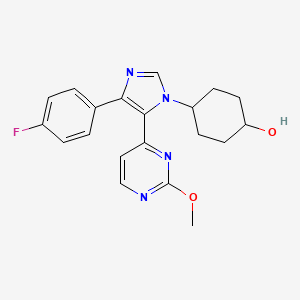
Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-
説明
SB 239063 is a selective p38 MAPK inhibitor (IC50 = 44 nM for recombinant purified p38α). It displays greater than 220-fold selectivity for p38 MAPK over ERK, JNK1, and other kinases. SB 239063 has been shown to reduce inflammatory cytokine production in lipopolysaccharide-stimulated human peripheral blood monocytes (IC50s = 0.12 and 0.35 µM, respectively for IL-1 and TNF-α) and is neuroprotective following oral administration in a rat model of cerebral focal ischemia.
SB239063 is a potent p38MAPK inhibitor. SB 239063 had an IC of 44 nM for inhibition of recombinant purified human p38alpha. In lipopolysaccharide-stimulated human peripheral blood monocytes, SB 239063 inhibited interleukin-1 and tumor necrosis factor-alpha production (IC values = 0.12 and 0.35 microM, respectively). SB 239063 may be useful for the treatment of asthma and other inflammatory disorders.
科学的研究の応用
Neuroprotection
SB 239063 has been shown to provide neuroprotective effects in models of cerebral ischemia. It reduces brain injury and neurological deficits by inhibiting the p38 MAP kinase pathway, which is involved in neuronal death . This compound could be pivotal in developing treatments for stroke and other neurodegenerative conditions.
Anti-Inflammatory Effects
The compound exhibits significant anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as IL-1 and TNF-α in LPS-stimulated human peripheral blood monocytes . This makes it a valuable agent for research into chronic inflammatory diseases.
Cardioprotection
In the context of myocardial reperfusion injury, SB 239063 has been reported to reduce damage by inhibiting endothelial adhesion molecule expression and blocking polymorphonuclear leukocyte accumulation . This suggests potential applications in reducing heart attack-related injuries.
Excitotoxicity Mitigation
SB 239063 protects against mild excitotoxic neuronal injury caused by NMDA, which is a significant factor in many neurodegenerative diseases . Its role in mitigating excitotoxicity could be crucial for therapeutic strategies against diseases like Alzheimer’s.
Ischemic Stroke Research
The compound has been used to study its effects on cerebral focal ischemia. It has shown promise in reducing brain injury and neurological deficits in this condition, indicating its potential for stroke research and therapy .
Inflammatory Cytokine Production
SB 239063 has been found to reduce inflammatory cytokine production, which is a key factor in many autoimmune and inflammatory diseases. Its inhibitory effect on cytokine production makes it a useful tool for understanding and potentially treating these conditions .
Airway Inflammation
Research indicates that SB 239063 can reduce airways eosinophil infiltration and persistence, which are common issues in respiratory conditions like asthma . This highlights its potential application in respiratory disease research.
Pharmacokinetics and Drug Development
The pharmacokinetic properties of SB 239063 have been studied, revealing species-specific reversible isomerization . This information is crucial for the development of SB 239063 as a therapeutic agent, as it affects its stability and efficacy.
特性
IUPAC Name |
4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)imidazol-1-yl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-27-20-22-11-10-17(24-20)19-18(13-2-4-14(21)5-3-13)23-12-25(19)15-6-8-16(26)9-7-15/h2-5,10-12,15-16,26H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUSFAUAYSEREK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C2=C(N=CN2C3CCC(CC3)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274455 | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans- | |
CAS RN |
193551-21-2 | |
| Record name | SB 239063 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193551212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB 239063 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-239063 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HII3DC8CPI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is SB239063, and what is its primary mechanism of action?
A1: SB239063 is a potent and selective second-generation inhibitor of p38 mitogen-activated protein kinase (MAPK) [, , , , , ]. It binds to p38 MAPK, preventing its phosphorylation and subsequent activation [, , , , ]. This inhibition disrupts downstream signaling cascades involved in inflammatory responses, cell death, and other cellular processes [, , , , ].
Q2: How does SB239063's inhibition of p38 MAPK translate into its observed anti-inflammatory effects?
A2: SB239063's inhibition of p38 MAPK leads to reduced production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are key mediators of inflammation [, , , , , ]. By suppressing the production of these cytokines, SB239063 effectively dampens the inflammatory cascade and reduces inflammation.
Q3: Beyond cytokine production, what other cellular processes are affected by SB239063's inhibition of p38 MAPK?
A3: SB239063's p38 MAPK inhibition impacts several cellular events. It can reduce leukocyte recruitment and adhesion [, , ], decrease the expression of adhesion molecules like ICAM-1 [], and modulate the production of chemokines involved in leukocyte trafficking [, , ]. Additionally, SB239063 can influence cell death pathways, including apoptosis [, , ].
Q4: What is the significance of SB239063 demonstrating efficacy in both in vitro and in vivo models?
A4: SB239063's effectiveness in both in vitro cell-based assays and in vivo animal models strengthens its potential as a therapeutic agent [, , , , , , , , , , , , , , , , ]. This cross-validation suggests that its mechanism of action translates from cellular systems to complex organisms, increasing the likelihood of clinical relevance.
Q5: What is the molecular formula and weight of SB239063?
A5: While the provided research excerpts don't explicitly state the molecular formula and weight of SB239063, this information is crucial for researchers. Consulting chemical databases like PubChem or ChemSpider, using the provided IUPAC name "Cyclohexanol, 4-(4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazol-1-yl)-, trans-," would reveal these details.
Q6: Is there any spectroscopic data available for SB239063?
A6: The research excerpts provided do not delve into the spectroscopic characterization of SB239063. Information regarding its NMR, IR, or Mass Spectrometry data would be crucial for researchers aiming to synthesize or analyze this compound. These details are likely available in the compound's patent literature or from chemical suppliers.
Q7: How does SB239063 compare to first-generation p38 MAPK inhibitors in terms of its structure and activity?
A7: SB239063 belongs to the second generation of p38 MAPK inhibitors and boasts improved kinase selectivity and enhanced cellular and in vivo activity compared to its first-generation counterparts []. Although specific structural modifications leading to these improvements are not detailed in the provided excerpts, exploring medicinal chemistry literature focusing on SB239063's development would be insightful.
Q8: Have any studies investigated the impact of modifying SB239063's structure on its potency, selectivity, or other pharmacological properties?
A8: The provided research excerpts primarily focus on SB239063's effects and do not delve into systematic SAR studies. Investigating medicinal chemistry literature focusing on SB239063 and related p38 MAPK inhibitors would be necessary to understand the impact of structural modifications on its pharmacological profile.
Q9: What is known about the stability of SB239063 under various conditions?
A9: The provided research excerpts do not explicitly discuss SB239063's stability profile. Information regarding its susceptibility to degradation under different pH, temperature, or storage conditions is essential for developing stable formulations. This data may be found in the drug's patent literature or from chemical suppliers.
Q10: Have any specific formulation strategies been explored to enhance SB239063's stability, solubility, or bioavailability?
A10: One study highlights the use of polyketal encapsulation to deliver SB239063 in a rodent model of cardiac dysfunction []. This approach facilitated sustained drug release and improved therapeutic outcomes compared to free SB239063 []. This suggests that formulation strategies can significantly influence SB239063's efficacy. Further research exploring alternative formulation approaches, such as nanoparticle-based delivery systems or prodrug designs, could yield valuable insights into optimizing its delivery and therapeutic potential.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





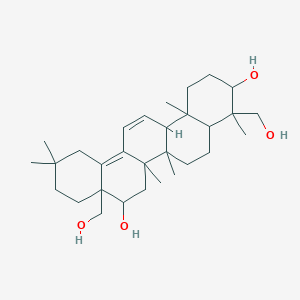
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-2-[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)

